1-(Chloromethyl)-2-iodobenzene

CAS No.: 59473-45-9

Cat. No.: VC3691913

Molecular Formula: C7H6ClI

Molecular Weight: 252.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59473-45-9 |

|---|---|

| Molecular Formula | C7H6ClI |

| Molecular Weight | 252.48 g/mol |

| IUPAC Name | 1-(chloromethyl)-2-iodobenzene |

| Standard InChI | InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 |

| Standard InChI Key | FTMNWZHKQGKKAU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCl)I |

| Canonical SMILES | C1=CC=C(C(=C1)CCl)I |

Introduction

Chemical Structure and Properties

Molecular Structure

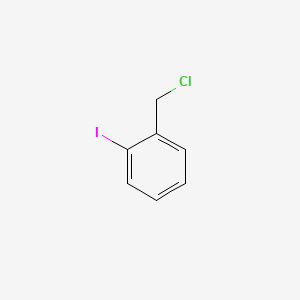

1-(Chloromethyl)-2-iodobenzene consists of a benzene ring with an iodine atom at position 2 and a chloromethyl group (-CH₂Cl) at position 1. This structural arrangement creates an asymmetric distribution of electron density across the molecule, influencing its reactivity patterns. The presence of both halogens (chlorine and iodine) provides distinct reactivity sites that can be selectively manipulated in synthetic applications.

The structural formula can be represented as C₇H₆ClI, with a molecular weight of approximately 252.48 g/mol. The molecule exhibits a planar benzene ring with the iodine atom and chloromethyl group positioned in an ortho arrangement, creating a specific spatial orientation that influences its chemical behavior.

Physical Properties

Based on analysis of structurally similar compounds, 1-(Chloromethyl)-2-iodobenzene is expected to exist as a colorless to pale yellow liquid at room temperature. While specific data for this exact compound is limited in the provided research materials, we can draw reasonable inferences from related compounds such as 1-Chloro-2-iodobenzene.

Table 2.1: Estimated Physical Properties of 1-(Chloromethyl)-2-iodobenzene

The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and various alcohols, while remaining largely insoluble in water. This solubility profile is consistent with other halogenated aromatic compounds and reflects the predominantly hydrophobic nature of the molecule.

Spectroscopic Characteristics

The spectroscopic profile of 1-(Chloromethyl)-2-iodobenzene would display characteristic features that can be used for identification and purity assessment. In proton NMR spectroscopy, the compound would typically show distinct signals for the aromatic protons in the benzene ring (approximately δ 7.0-8.0 ppm) and a characteristic signal for the methylene protons of the chloromethyl group (approximately δ 4.5-5.0 ppm).

The presence of both iodine and chlorine atoms provides distinctive isotopic patterns in mass spectrometry, aiding in structural confirmation. The molecular ion peak would be expected at m/z ≈ 252 with characteristic isotope patterns due to the natural abundance of ³⁷Cl.

Synthesis and Preparation Methods

Industrial Production Methods

Industrial-scale production of 1-(Chloromethyl)-2-iodobenzene would likely employ modified versions of the laboratory methods described above, with considerations for safety, efficiency, and environmental impact. Continuous flow reactors might be utilized to enhance mixing and heat transfer, particularly given the exothermic nature of many halogenation reactions.

The choice of solvents and catalysts would be influenced by regulatory considerations and green chemistry principles, potentially favoring more environmentally benign alternatives compared to traditional methods.

Applications and Uses

Research Applications

1-(Chloromethyl)-2-iodobenzene serves as a valuable building block in organic synthesis due to its bifunctional nature, containing both iodine and a chloromethyl group that can participate in different reaction types:

-

As an electrophile in substitution reactions: The chloromethyl group can undergo nucleophilic substitution with various nucleophiles.

-

As a substrate for metal-catalyzed coupling reactions: The iodine atom makes the compound well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

-

As a precursor for complex molecular architectures: The compound can serve as a starting material for the synthesis of more complex molecules with pharmaceutical or materials science applications.

-

In mechanistic studies: The compound may be used to investigate reaction mechanisms and structure-activity relationships in organic chemistry research.

Industrial Applications

The industrial relevance of 1-(Chloromethyl)-2-iodobenzene extends to several sectors:

-

Pharmaceutical intermediates: The compound can serve as a precursor for active pharmaceutical ingredients that require specific substitution patterns.

-

Agrochemical synthesis: Similar to pharmaceutical applications, the compound may find use in the preparation of crop protection agents.

-

Materials science: The compound could potentially be employed in the synthesis of specialty polymers or other materials requiring halogen-containing building blocks.

-

Contract research and manufacturing: Custom synthesis of the compound may be conducted by specialty chemical manufacturers for research organizations.

Chemical Reactivity

Reaction Mechanisms

The reactivity of 1-(Chloromethyl)-2-iodobenzene is governed by the properties of its functional groups:

-

Nucleophilic substitution at the chloromethyl group: The benzyl chloride moiety can undergo SN2 reactions with nucleophiles such as amines, thiols, and alkoxides to form the corresponding substituted products.

-

Metal-catalyzed coupling at the iodine position: The carbon-iodine bond can participate in various transition metal-catalyzed coupling reactions, with the iodine serving as a leaving group.

-

Directed metallation: The presence of the iodine atom can direct metallation reactions to specific positions on the aromatic ring, allowing for further functionalization.

-

Radical reactions: The benzylic position of the chloromethyl group is susceptible to radical processes, potentially leading to polymerization or other radical-mediated transformations.

Structure-Activity Relationships

The positioning of the chloromethyl and iodine groups in an ortho arrangement creates a unique electronic and steric environment that influences reactivity. The iodine atom, being larger than other halogens, introduces significant steric effects that can impact the approach of reagents to the adjacent chloromethyl group.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of 1-(Chloromethyl)-2-iodobenzene exist, with varying substitution patterns or replacement of one halogen with another:

-

1-Chloro-2-iodobenzene: Lacks the methylene bridge of the chloromethyl group, resulting in different reactivity patterns.

-

2-(Chloromethyl)-1-iodobenzene: An isomer with reversed positions of the substituents.

-

4-(Chloromethyl)-1-fluoro-2-iodobenzene: Contains an additional fluorine substituent, altering the electronic properties of the molecule.

-

1-Bromo-2-ethyl-4-iodobenzene: Contains a bromine and ethyl group instead of chloromethyl, with iodine at a different position.

Property Comparisons

Table 7.1: Comparative Properties of 1-(Chloromethyl)-2-iodobenzene and Related Compounds

The reactivity patterns also vary significantly, with each compound showing preferential reaction pathways based on the electronic and steric effects of its specific substituents. The presence of the chloromethyl group in 1-(Chloromethyl)-2-iodobenzene introduces a reactive benzylic position that is absent in simple halogenated benzenes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume